tert-Butyl (2-(N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamido)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (2-(N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamido)ethyl)carbamate is a compound with a complex structure that merges several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing tert-Butyl (2-(N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamido)ethyl)carbamate typically involves multiple steps:
Starting Materials: Benzyl alcohol derivatives, thiophene-2-carboxylic acid, and amine compounds.
Formation of Benzyloxy Group: Through a reaction between benzyl alcohol and a methoxybenzyl halide under basic conditions.
Thiol Addition: Introducing the thiophene moiety via a coupling reaction with thiophene-2-carboxylic acid, facilitated by a dehydrating agent.
Amide Bond Formation: A reaction between the thiophene carboxylic acid derivative and an amine, forming the core amide structure.
Final Coupling:
Industrial Production Methods
The industrial production of this compound could involve optimizing each synthetic step to increase yield and reduce costs. This includes:
Scalable Reactions: Utilizing high-throughput continuous flow reactors.
Purification: Implementing large-scale chromatographic techniques or crystallization processes.
Automation: Employing automated synthesis robots to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: Oxidative cleavage of the benzyloxy group to form corresponding ketones.
Reduction: Reduction of the amide group to yield amines.
Substitution: Nucleophilic substitution reactions at the benzyloxy group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) under anhydrous conditions.
Substitution: Alkali metals or strong nucleophiles like Grignard reagents for benzyloxy substitutions.
Major Products Formed from These Reactions
Oxidation Products: Benzaldehyde derivatives, methoxybenzoic acid.
Reduction Products: Amines, thiophene derivatives.
Substitution Products: Substituted thiophene compounds with varied functional groups.
Scientific Research Applications
This compound is utilized in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: As a probe in enzymatic reactions and a model compound in metabolic studies.
Industry: Utilized in the production of advanced materials, including polymers and specialized coatings.
Mechanism of Action
Molecular Targets and Pathways Involved
Enzyme Inhibition: It may inhibit specific enzymes by mimicking natural substrates, blocking active sites.
Signal Transduction Modulation: Can alter cellular signaling pathways, affecting gene expression and cellular function.
Metabolic Pathways: Participates in metabolic pathways, undergoing biotransformation to active metabolites.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(N-(4-hydroxybenzyl)thiophene-2-carboxamido)ethyl)carbamate
tert-Butyl (2-(N-(4-nitrobenzyl)thiophene-2-carboxamido)ethyl)carbamate
tert-Butyl (2-(N-(4-chlorobenzyl)thiophene-2-carboxamido)ethyl)carbamate
Highlights of Uniqueness
Substitution Pattern: The presence of a benzyloxy group differentiates it from similar compounds, providing distinct reactivity and interaction profiles.
Functional Diversity: Combination of methoxy and benzyloxy groups introduces varied chemical properties compared to similar thiophene carbamates.
This article outlines the multifaceted aspects of tert-Butyl (2-(N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamido)ethyl)carbamate, reflecting its synthesis, chemical behavior, and applications.
Properties
IUPAC Name |
tert-butyl N-[2-[(3-methoxy-4-phenylmethoxyphenyl)methyl-(thiophene-2-carbonyl)amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O5S/c1-27(2,3)34-26(31)28-14-15-29(25(30)24-11-8-16-35-24)18-21-12-13-22(23(17-21)32-4)33-19-20-9-6-5-7-10-20/h5-13,16-17H,14-15,18-19H2,1-4H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAGLUHRECIDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.